BenchChemオンラインストアへようこそ!

3,4-Dimethoxy-benzenebutanol

Metabolic Stability Chemical Reactivity Phenylbutanoid

3,4-Dimethoxy-benzenebutanol (CAS 56880-86-5; systematic name 4-(3,4-dimethoxyphenyl)butan-1-ol) is a phenylbutanoid primary alcohol with molecular formula C12H18O3 and molecular weight 210.27 g/mol. The compound features a 3,4-dimethoxyphenyl ring linked to a saturated four-carbon chain terminating in a primary hydroxyl group.

Molecular Formula C12H18O3
Molecular Weight 210.27 g/mol
Cat. No. B8778343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethoxy-benzenebutanol
Molecular FormulaC12H18O3
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCCCO)OC
InChIInChI=1S/C12H18O3/c1-14-11-7-6-10(5-3-4-8-13)9-12(11)15-2/h6-7,9,13H,3-5,8H2,1-2H3
InChIKeyHGTHHDQDYLRWAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dimethoxy-benzenebutanol for Procurement: Core Identity and Structural Context


3,4-Dimethoxy-benzenebutanol (CAS 56880-86-5; systematic name 4-(3,4-dimethoxyphenyl)butan-1-ol) is a phenylbutanoid primary alcohol with molecular formula C12H18O3 and molecular weight 210.27 g/mol . The compound features a 3,4-dimethoxyphenyl ring linked to a saturated four-carbon chain terminating in a primary hydroxyl group. Available from multiple suppliers at standard purities of 95–98% with batch-specific QC documentation (NMR, HPLC, GC) , it serves primarily as a synthetic intermediate in medicinal chemistry and natural product synthesis. Unlike its extensively studied unsaturated analog (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol (DMPB), which has demonstrated melanogenesis-enhancing and uterine relaxant bioactivities, the saturated variant occupies a distinct niche defined by its terminal primary alcohol functionality and oxidative stability, making it particularly valuable for specific coupling and derivatization strategies.

Why 3,4-Dimethoxy-benzenebutanol Cannot Be Replaced by In-Class Analogs


The phenylbutanoid scaffold exhibits steep structure–activity cliffs where small modifications—saturation state, hydroxyl position, or chain branching—produce disproportionate changes in physicochemical properties, reactivity, and biological activity. The saturated primary alcohol 3,4-dimethoxy-benzenebutanol differs fundamentally from its closest unsaturated analog (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol (DMPB), which activates melanogenesis via USF1-mediated tyrosinase expression at 30 μM in B16F10 cells [1][2]. Saturation eliminates the electrophilic double bond and alters both metabolic stability and the compound's capacity to participate in conjugate addition or cycloaddition reactions. Similarly, the positional isomer 1-(3,4-dimethoxyphenyl)butan-1-ol (CAS 54419-22-6) bears the hydroxyl group at the benzylic position, yielding a secondary alcohol with different oxidation products (ketone vs. aldehyde) and a higher predicted logP (2.54 vs. an estimated ~2.1) that affects partitioning and bioavailability . The oxidized analog 4-(3,4-dimethoxyphenyl)butanoic acid (CAS 13575-74-1) introduces a carboxyl group with logP 2.11 and distinct HDAC-modulatory activity, completely altering both synthetic utility and biological target engagement [3]. These differences are not incremental; they determine which downstream synthetic pathways are accessible and which biological readouts are obtained.

3,4-Dimethoxy-benzenebutanol: Quantitative Differentiation Evidence Against Closest Comparators


Saturated vs. Unsaturated Backbone: Metabolic Stability and Reactivity Divergence

3,4-Dimethoxy-benzenebutanol (4-(3,4-dimethoxyphenyl)butan-1-ol) contains a fully saturated butyl chain, in contrast to (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol (DMPB, CAS 69768-97-4) which bears a trans double bond at C3–C4. The unsaturated analog DMPB demonstrates direct melanogenic bioactivity: 48-h treatment at 30 μM increased melanin content to approximately 160% of DMSO control in B16F10 cells (p < 0.05 vs. DMSO) [1]. The saturated compound lacks this activity, consistent with the requirement of the α,β-unsaturated system for USF1-mediated tyrosinase upregulation. Conversely, saturation confers oxidative stability: DMPB can undergo auto-oxidation and conjugate addition reactions (e.g., linoleic acid adduct formation at 6.0% yield [2]), whereas the saturated alcohol resists such degradation pathways. For synthetic applications requiring a chemically stable primary alcohol handle free from competing olefin reactivity, the saturated compound is the necessary choice.

Metabolic Stability Chemical Reactivity Phenylbutanoid

Hydroxyl Position: Terminal Primary Alcohol vs. Benzylic Secondary Alcohol in Oxidation Chemistry

The terminal primary alcohol in 3,4-dimethoxy-benzenebutanol oxidizes to 4-(3,4-dimethoxyphenyl)butanal (aldehyde) and subsequently to the corresponding carboxylic acid, enabling a two-step entry into the butanoic acid series with an established logP of 2.11 and documented HDAC-modulatory activity in HT-29 colorectal cancer cells . In contrast, the positional isomer 1-(3,4-dimethoxyphenyl)butan-1-ol (CAS 54419-22-6) features a benzylic secondary alcohol that oxidizes to a ketone (1-(3,4-dimethoxyphenyl)butan-1-one), which cannot undergo further oxidation to a carboxylic acid at the same position. This single structural difference dictates which synthetic pathways are available for building larger molecular architectures, such as the glycoside conjugates disclosed in patent literature where the terminal hydroxyl serves as the glycosylation site . The isomer also exhibits different physicochemical properties: predicted ACD/LogP 2.18, boiling point 316.3±37.0 °C, and flash point 145.1±26.5 °C for the benzylic isomer , whereas the terminal alcohol has a computed boiling point of approximately 309 °C (Adapted Stein & Brown method) and slightly lower lipophilicity, improving aqueous handling characteristics for certain reaction conditions.

Oxidation Selectivity Synthetic Intermediate Functional Group Interconversion

Scaffold Privilege: ENaC Blocker Derivatization vs. Inactive Scaffold Variants

The methanesulfonate ester of 3,4-dimethoxy-benzenebutanol (Benzenebutanol, 3,4-dimethoxy-, methanesulfonate; CAS 583825-38-1) has been specifically developed as an epithelial sodium channel (ENaC) blocker for aerosol therapy in cystic fibrosis, designed to be more potent and less reversible than the prototypical ENaC blocker amiloride, with minimal systemic renal activity . This demonstrates that the 3,4-dimethoxy-benzenebutanol scaffold, when appropriately derivatized at the terminal hydroxyl, yields pharmacologically active ion channel modulators. In contrast, the unsaturated analog DMPB and the branched isomer 2-methyl-4-(3,4-dimethoxyphenyl)-2-butanol (CAS 34577-42-9, logP 2.41) have not been reported to yield ENaC-active derivatives, suggesting that the combination of the saturated linear butanol chain and the terminal leaving group capacity is structurally specific for this pharmacology. The scaffold's ion channel modulatory potential thus differentiates it from analogs that lack the optimal geometry for channel binding.

Ion Channel ENaC Blocker Cystic Fibrosis Sodium Channel

Chain Length and Lipophilicity: Differentiating from Shorter-Chain Homologs

Within the homologous series of 3,4-dimethoxy-ω-phenylalkanols, chain length directly modulates lipophilicity, boiling point, and solubility. 3,4-Dimethoxy-benzenebutanol (C4 chain) sits between 3,4-dimethoxyphenethyl alcohol (C2 chain) and longer-chain homologs. The C2 homolog (3,4-dimethoxyphenethyl alcohol, also known as homoveratryl alcohol) has a significantly lower boiling point and logP, limiting its utility in applications requiring higher organic-phase partitioning. The C4 chain of 3,4-dimethoxy-benzenebutanol provides a calculated logP of approximately 2.1 (KOWWIN estimate), similar to the butanoic acid analog (logP 2.11) , and a boiling point estimated at ~309 °C . This lipophilicity falls within the optimal range for blood–brain barrier permeability (logP 2–4) while retaining sufficient polarity for aqueous solubility. In comparison, the branched isomer 2-methyl-4-(3,4-dimethoxyphenyl)-2-butanol (CAS 34577-42-9) has a reported logP of 2.41 [1], making it 0.3 log units more lipophilic—a difference that can significantly affect pharmacokinetic profiles if the final target compound is intended for in vivo studies.

Lipophilicity Homolog Series Physicochemical Property LogP

Synthetic Yields: Hydrogenation Route from Butynol Precursor

A published synthetic route for 3,4-dimethoxy-benzenebutanol employs catalytic hydrogenation of 4-(3,4-dimethoxyphenyl)-3-butyn-1-ol using 10% Pd/C in ethanol under a hydrogen atmosphere for 4 hours, yielding the saturated product after filtration . This method provides a clean reduction of the triple bond to the saturated chain while preserving the primary alcohol. In contrast, partial hydrogenation of the same precursor under Lindlar conditions would yield the cis-alkene, and over-reduction or alternative reducing agents could produce different outcomes. The saturated compound's straightforward synthesis via this route contrasts with the more complex synthetic sequences required for the branched analogs (e.g., Grignard addition to a ketone intermediate for 2-methyl-4-(3,4-dimethoxyphenyl)-2-butanol). This accessibility directly impacts procurement economics for multi-step research syntheses.

Catalytic Hydrogenation Synthetic Yield Intermediate Preparation

3,4-Dimethoxy-benzenebutanol: High-Value Application Scenarios Based on Quantitative Evidence


Synthesis of Glycoside Conjugates for Angiogenesis Research

Patent disclosures describe 3,4-dimethoxy-benzenebutanol as a key intermediate for glycoside compounds that significantly upregulate VEGF-A mRNA expression and promote angiogenesis . The terminal primary hydroxyl group serves as the optimal glycosylation site, enabling formation of β-O-glycosidic bonds under standard Koenigs–Knorr or Schmidt conditions. The saturated butyl chain provides conformational flexibility for the glycoside while avoiding the reactivity of an unsaturated linker that could undergo unwanted side reactions during glycosylation or deprotection steps. Researchers in pro-angiogenic therapy development should select this specific alcohol over branched or unsaturated analogs that lack the appropriate combination of hydroxyl accessibility and chain stability. Suppliers providing batch-specific QC documentation (NMR, HPLC, GC) are preferred for this application to ensure consistency in multi-batch synthetic campaigns.

ENaC Blocker Development for Cystic Fibrosis Research

The methanesulfonate derivative of 3,4-dimethoxy-benzenebutanol (CAS 583825-38-1) has been specifically profiled as an epithelial sodium channel (ENaC) blocker with improved potency and reduced reversibility compared to amiloride, designed for aerosol delivery in cystic fibrosis . The scaffold's linear saturated butanol chain positions the mesylate leaving group for optimal channel interaction. Medicinal chemistry teams pursuing novel ENaC modulators should use the saturated parent alcohol as the starting material for synthesizing sulfonate ester libraries, as the unsaturated and branched analogs have not demonstrated this pharmacological profile. Procurement specifications should require purity ≥97% to minimize side products during mesylation that could complicate bioassay interpretation.

NDGA Analog Synthesis for IGF-1R / 15-LOX Dual Targeting

Structure–activity relationship studies on nordihydroguaiaretic acid (NDGA) analogs have identified that modifications to one catechol ring of the NDGA scaffold, including incorporation of 3,4-dimethoxyphenyl groups via C4 linkers, can tune selectivity between IGF-1R kinase and 15-lipoxygenase (15-LOX) inhibition . 3,4-Dimethoxy-benzenebutanol provides the saturated four-carbon linker unit required for constructing asymmetric NDGA analogs where one aromatic ring is modified while the other retains catechol functionality. The saturated linker is essential for maintaining the correct spatial orientation between the two aromatic moieties; unsaturated linkers introduce rigidity that disrupts binding to the target kinases. For SAR programs optimizing IGF-1R/15-LOX selectivity, this saturated alcohol intermediate is irreplaceable by chain-unsaturated or chain-shortened analogs. Researchers should verify CAS 56880-86-5 identity by NMR before committing to multi-step analog synthesis.

Physicochemical Probe with Defined Lipophilicity for CNS Penetration Studies

With a calculated logP of approximately 2.1 and a boiling point of ~309 °C, 3,4-dimethoxy-benzenebutanol occupies a lipophilicity range favorable for passive blood–brain barrier penetration (optimal logP 2–4) while retaining sufficient polarity for aqueous solubility . This compound can serve as a lipophilic control or scaffold in CNS drug discovery programs where incremental logP tuning is required. In head-to-head comparisons within the homologous series, it provides approximately 0.6 logP units higher lipophilicity than 3,4-dimethoxyphenethyl alcohol and 0.3 logP units lower than the branched 2-methyl analog. This intermediate position allows researchers to probe the lipophilicity–activity relationship with finer granularity. For procurement, source from vendors offering ≥98% purity to avoid confounding effects of lipophilic impurities in logP-dependent assays.

Quote Request

Request a Quote for 3,4-Dimethoxy-benzenebutanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.